Azepane-1-carboxamide
Overview
Description
Azepane-1-carboxamide is a seven-membered heterocyclic compound containing a nitrogen atom within the ring structure. This compound is part of the azepane family, which is known for its diverse applications in synthetic chemistry, biology, and medicine. Azepane derivatives have been widely studied for their potential as inhibitors, antidiabetic agents, anticancer agents, and DNA binding reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azepane-1-carboxamide can be synthesized through various methods. One common approach involves the cyclization of linear precursors followed by functionalization. For example, the synthesis of azepane derivatives can be achieved through a [5 + 2] annulation process catalyzed by palladium and a Lewis acid under mild conditions . Another method involves the dearomative ring expansion of nitroarenes, which is mediated by blue light and occurs at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves the use of metal-based catalysis for direct amide formation. This method is environmentally friendly and avoids the use of coupling reagents . The process involves the condensation of non-activated carboxylic acids and amines, resulting in the formation of amides.
Chemical Reactions Analysis
Types of Reactions: Azepane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the functionalization and derivatization of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of azepane derivatives can be achieved using hydrogen peroxide or other peroxides. Reduction reactions often involve the use of hydrogen gas or metal hydrides.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield azepane-1-carboxylic acid, while reduction reactions can produce azepane-1-amine derivatives.
Scientific Research Applications
Azepane-1-carboxamide has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of various complex molecules. In biology, azepane derivatives are studied for their potential as novel inhibitors, antidiabetic agents, and anticancer agents . In medicine, this compound is explored for its potential therapeutic effects, including analgesia and sedation . Additionally, azepane derivatives are used in the development of DNA binding reagents and other biologically active compounds.
Mechanism of Action
The mechanism of action of azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, azepane derivatives can act as inhibitors by binding to enzyme active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and derivative of this compound.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to azepane-1-carboxamide include other seven-membered heterocycles such as azepines, benzodiazepines, oxazepines, thiazepines, and dithiazepines . These compounds share structural similarities but differ in their chemical properties and biological activities.
Uniqueness: this compound is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Compared to other seven-membered heterocycles, this compound offers a versatile scaffold for the development of novel therapeutic agents and biologically active compounds.
Properties
IUPAC Name |
azepane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-7(10)9-5-3-1-2-4-6-9/h1-6H2,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRJTOFQAJAHEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395418 | |
Record name | azepane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67651-47-2 | |
Record name | azepane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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